Monosodium malonate

Description

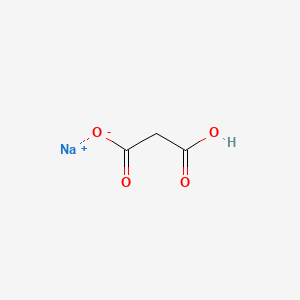

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2922-55-6 |

|---|---|

Molecular Formula |

C3H3NaO4 |

Molecular Weight |

126.04 g/mol |

IUPAC Name |

sodium;3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |

InChI Key |

LXWZLYDXYCQRJT-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C(C(=O)O)C(=O)[O-].[Na+] |

Synonyms |

dithallium malonate malonate malonic acid malonic acid, 1,3-(14)C2-labeled malonic acid, 2-(14)C-labeled malonic acid, diammonium salt malonic acid, dipotassium salt malonic acid, disodium salt malonic acid, disodium salt, 1-(14)C-labeled malonic acid, dithallium salt malonic acid, monocalcium salt malonic acid, monosodium salt malonic acid, potassium salt malonic acid, sodium salt monosodium malonate thallium malonate thallous malonate |

Origin of Product |

United States |

Foundational & Exploratory

Monosodium Malonate: A Comprehensive Technical Overview

Monosodium malonate, the monosodium salt of malonic acid, is a significant chemical compound in biochemical research and organic synthesis.[1] Its utility stems from its role as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, and its application as a versatile building block in the synthesis of various organic molecules.[1] This technical guide provides an in-depth exploration of the chemical properties, structure, and experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a white crystalline solid that is soluble in water.[2] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₃NaO₄ | [1][3][4][5] |

| Molecular Weight | 126.04 g/mol | [1][3][4] |

| CAS Number | 2922-55-6 | [1][3][5] |

| IUPAC Name | sodium;3-hydroxy-3-oxopropanoate | [1][3] |

| InChI | InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 | [1][3][4] |

| InChI Key | LXWZLYDXYCQRJT-UHFFFAOYSA-M | [1][3][4] |

| SMILES | C(C(=O)O)C(=O)[O-].[Na+] | [4][5] |

| pKa₁ | 2.83 | [6] |

| pKa₂ | 5.69 | [6] |

The crystal structure of this compound has been investigated, revealing a monoclinic crystal system with the space group P 1 21/c 1.[3] The unit cell parameters are a = 6.671 Å, b = 7.390 Å, and c = 9.359 Å, with β = 100.49°.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols involving this compound.

The most direct method for synthesizing this compound is through the controlled neutralization of malonic acid with a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium carbonate.[1]

Protocol: Neutralization of Malonic Acid

-

Dissolution: Dissolve a known molar quantity of malonic acid in a suitable solvent, such as distilled water or ethanol.

-

Titration: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the malonic acid solution while stirring continuously. Monitor the pH of the solution.

-

Endpoint: The reaction is complete when the pH of the solution reaches the equivalence point for the formation of the monosodium salt.

-

Isolation: The solvent can be removed under reduced pressure to yield solid this compound. The product can be further purified by recrystallization.

Caption: A logical workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, detection, and quantification of this compound.[1] For enhanced sensitivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[7]

Protocol: Quantification of Serum Malonate by LC-ESI-MS/MS [7]

-

Sample Preparation:

-

Collect 50 μl of serum.

-

Perform protein precipitation and extraction of organic acids.

-

-

Derivatization:

-

Derivatize the extracted malonate into di-(1-methyl-3-piperidinyl)malonate (DMP-MA) to improve ionization efficiency in positive electrospray ionization mode.

-

The derivatization reagent consists of 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, pyridine, and 3-hydroxy-1-methylpiperidine.[7]

-

The reaction is allowed to proceed at room temperature for 30 minutes.[7]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an LC-MS/MS system.

-

Use a suitable reversed-phase column (e.g., C18) for separation.

-

The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile.[1]

-

Quantify DMP-MA using stable isotope dilution with a corresponding internal standard.[7]

-

Caption: An experimental workflow for the analysis of serum malonate.

Chemical Reactivity and Biological Role

The chemical reactivity of malonates is centered around the acidity of the α-hydrogens located on the methylene (-CH₂-) group, which are flanked by two carbonyl groups.[1] This structural feature allows for the easy formation of a stabilized enolate ion, which is a potent nucleophile.[1] This reactivity is harnessed in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[8][9]

In a biological context, this compound is primarily recognized for its role as a classic competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain. By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting cellular respiration and ATP synthesis.[1] This inhibitory effect makes this compound a valuable tool for studying mitochondrial function and modeling diseases associated with mitochondrial dysfunction, such as Huntington's disease.[1]

Caption: this compound competitively inhibits succinate dehydrogenase.

References

- 1. This compound|Propanedioic Acid monosodium salt [benchchem.com]

- 2. Disodium malonate - Wikipedia [en.wikipedia.org]

- 3. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [drugfuture.com]

- 6. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Monosodium Malonate from Malonic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through a straightforward acid-base neutralization of malonic acid. This document outlines the fundamental reaction principles, a detailed experimental protocol, and key quantitative data. Included is a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Reaction Principle

Malonic acid (H₂C₃H₂O₄) is a diprotic acid, meaning it possesses two acidic protons that it can donate in a stepwise manner.[1][2] The synthesis of this compound involves the selective neutralization of the first acidic proton by reacting malonic acid with a strong sodium base, such as sodium hydroxide or sodium ethoxide, in a precise 1:1 stoichiometric ratio. The reaction is an exothermic neutralization process.[3][4]

The overall reaction is as follows:

HOOC-CH₂-COOH + NaOH → Na⁺⁻OOC-CH₂-COOH + H₂O

Utilizing one molar equivalent of the base ensures the formation of the monosodium salt, preventing the reaction from proceeding to form disodium malonate.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of monosodium salts of malonic acid derivatives.[5]

3.1 Materials and Reagents:

-

Malonic Acid (C₃H₄O₄)

-

Sodium Ethoxide (C₂H₅ONa) or Sodium Hydroxide (NaOH)

-

Anhydrous Ethanol (C₂H₅OH)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Rotary evaporator

3.2 Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar amount of malonic acid in anhydrous ethanol within a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: To this solution, add one molar equivalent of sodium ethoxide solution in ethanol dropwise. The addition should be performed slowly to control the exothermic reaction. If using sodium hydroxide, a solution in ethanol should be prepared and added similarly.

-

Reaction: Stir the resulting mixture at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Isolation: Remove the ethanol solvent using a rotary evaporator.

-

Drying: To remove any residual water or solvent, the resulting solid can be stripped (dissolved and re-evaporated) with a dry solvent like toluene or dried under a high vacuum. The final product, this compound, is typically a white solid.

Quantitative Data

The synthesis is known for its high efficiency. The following table summarizes the quantitative parameters for a representative laboratory-scale synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Malonic Acid | 10.41 g (0.1 mol) | |

| Sodium Ethoxide | 6.81 g (0.1 mol) | Or Sodium Hydroxide (4.00 g, 0.1 mol) |

| Solvent | ||

| Anhydrous Ethanol | 200 mL | Volume can be adjusted based on the scale of the reaction. |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Time | 30-60 minutes | |

| Product | ||

| Theoretical Yield | 12.60 g | Based on malonic acid as the limiting reagent. |

| Reported Experimental Yield | ~99.7% | A near-quantitative yield is expected under optimal conditions.[5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

The Role of Monosodium Malonate in Cellular Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of monosodium malonate in cellular respiration. Malonate is a classical competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme that functions in both the Krebs cycle and the electron transport chain (Complex II). By competitively binding to the active site of SDH, malonate disrupts mitochondrial function, leading to a cascade of downstream effects including the inhibition of oxygen consumption, reduced ATP synthesis, and alterations in the production of reactive oxygen species (ROS). This document details the mechanism of action of malonate, its impact on key cellular processes, and provides a collection of detailed experimental protocols for studying its effects. Quantitative data on enzyme kinetics and physiological responses are summarized in structured tables, and key pathways and experimental workflows are illustrated with diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of mitochondrial biology, metabolism, and pharmacology.

Introduction

Cellular respiration is the fundamental process by which organisms convert biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. This intricate process is orchestrated through a series of metabolic pathways, including glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation via the electron transport chain (ETC). Succinate dehydrogenase (SDH), or mitochondrial Complex II, is a unique enzyme that participates directly in both the Krebs cycle and the ETC.

This compound, the sodium salt of malonic acid, is a dicarboxylic acid that serves as a potent and specific competitive inhibitor of SDH.[1][2] Its structural similarity to the natural substrate of SDH, succinate, allows it to bind to the enzyme's active site, thereby blocking the conversion of succinate to fumarate.[3] This inhibition has profound consequences for cellular metabolism and has made malonate an invaluable tool for studying mitochondrial function and the pathophysiology of various diseases.

This technical guide will provide an in-depth exploration of the multifaceted role of this compound in cellular respiration, with a focus on its molecular mechanisms and its utility as a research tool.

Mechanism of Action: Competitive Inhibition of Succinate Dehydrogenase

The inhibitory effect of this compound on cellular respiration is a direct consequence of its competitive inhibition of succinate dehydrogenase.

2.1. Structural Mimicry

Malonate's structure closely resembles that of succinate, the natural substrate for SDH. Both are dicarboxylic acids, but malonate has one fewer methylene group. This structural analogy allows malonate to fit into the active site of SDH but prevents the catalytic dehydrogenation reaction from occurring.

2.2. Reversible Binding

The binding of malonate to the active site of SDH is a reversible process.[4] An increase in the concentration of the natural substrate, succinate, can displace malonate from the active site and overcome the inhibition, a hallmark of competitive inhibition.

2.3. Kinetic Consequences

As a competitive inhibitor, malonate increases the apparent Michaelis constant (Km) of SDH for succinate, meaning that a higher concentration of succinate is required to achieve half-maximal velocity (Vmax). However, malonate does not affect the Vmax of the enzyme, as at saturating substrate concentrations, the inhibitor's effect can be fully overcome.[5]

Diagram: Mechanism of Competitive Inhibition

Caption: Competitive inhibition of succinate dehydrogenase by malonate.

Effects on Cellular Respiration and Metabolism

The inhibition of SDH by this compound triggers a series of significant alterations in cellular respiration and overall metabolism.

3.1. Disruption of the Krebs Cycle

By blocking the conversion of succinate to fumarate, malonate causes an accumulation of succinate within the mitochondrial matrix.[6] This accumulation can lead to feedback inhibition of earlier enzymes in the Krebs cycle, slowing down the entire pathway and reducing the production of reducing equivalents (NADH and FADH₂).

3.2. Impairment of the Electron Transport Chain

SDH (Complex II) directly links the Krebs cycle to the ETC by transferring electrons from succinate to the ubiquinone pool. Malonate's inhibition of SDH prevents this electron transfer, thereby reducing the overall electron flow through the ETC.[7] This leads to a decrease in the proton gradient across the inner mitochondrial membrane.

3.3. Reduction in ATP Synthesis

The diminished proton gradient resulting from the impaired ETC leads to a significant reduction in ATP synthesis via oxidative phosphorylation.[8] This energy deficit can have severe consequences for cellular function, particularly in tissues with high energy demands such as the brain and heart.

3.4. Altered Reactive Oxygen Species (ROS) Production

The impact of malonate on mitochondrial ROS production is complex. While high concentrations of malonate can lead to mitochondrial dysfunction and increased ROS, some studies suggest that under certain conditions, malonate can actually decrease ROS production by preventing reverse electron transport (RET) at Complex I, which is a major source of ROS.[6][9] The net effect on ROS appears to be dependent on the specific experimental conditions and the cellular context.[10][11]

Diagram: Impact of Malonate on Cellular Respiration

Caption: The inhibitory effect of malonate on SDH disrupts the Krebs Cycle and the Electron Transport Chain.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with succinate dehydrogenase and its effects on mitochondrial function.

Table 1: Kinetic Parameters of Malonate Inhibition of Succinate Dehydrogenase

| Organism/Tissue | Enzyme Source | Ki (mM) | IC50 (µM) | Reference |

| Mung Bean | Mitochondria | 0.13 | - | [12] |

| Rat Brain | Mitochondria | 0.75 (for malate transport) | - | [1] |

| Bull Adrenal Cortex | Mitochondria | - | - | [10] |

| Bovine Heart | Submitochondrial Particles | - | ~40 | [13] |

Note: Ki values can vary depending on the experimental conditions (pH, temperature, substrate concentration).

Table 2: Effects of Malonate on Mitochondrial Respiration and ROS Production

| System | Malonate Concentration | Effect on Oxygen Consumption | Effect on H₂O₂ Production | Reference |

| Isolated Rat Heart Mitochondria | 25-100 µM | ~20% inhibition at 100 µM | Dose-dependent decrease | [13] |

| Isolated Mice Hearts | 0.03-30 mM | EC₅₀ = 8.05 ± 2.11 mM (for LVdevP) | Reduced | [4] |

| Human SH-SY5Y Neuroblastoma Cells | 1-100 mM | Not specified | Increased | [10][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cellular respiration.

5.1. Isolation of Mitochondria from Rodent Liver

This protocol describes a standard method for isolating functional mitochondria from rodent liver using differential centrifugation.

Materials:

-

Rodent liver

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Quickly excise the liver and place it in ice-cold isolation buffer.

-

Mince the liver into small pieces and wash with cold isolation buffer to remove blood.

-

Homogenize the minced liver in a sufficient volume of isolation buffer using a loose-fitting pestle.

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Diagram: Mitochondrial Isolation Workflow

References

- 1. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solved Malonate is a competitive inhibitor of succinate | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. Malonate Is A Competitive Inhibitor Of Succinate Dehydrogenase. If Malonate Is Added To A Mitochondrial [carder2.carder.gov.co]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS‐dependent pathway | Semantic Scholar [semanticscholar.org]

- 10. Properties of Higher Plant Mitochondria. III. Effects of Respiratory Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species and p38 mitogen-activated protein kinase activate Bax to induce mitochondrial cytochrome c release and apoptosis in response to malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP-sensitive potassium channels: implications for ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Monosodium Malonate as a Competitive Inhibitor of Succinate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. Its activity is essential for cellular respiration and energy production. Monosodium malonate serves as a classic and potent competitive inhibitor of SDH. Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds reversibly to the active site, thereby halting catalytic activity. This inhibition leads to the accumulation of succinate and a disruption of cellular metabolism, a mechanism that is both a valuable tool for basic research and a target for therapeutic intervention in various pathological conditions, including ischemia-reperfusion injury. This guide provides an in-depth overview of the mechanism of inhibition, its biochemical consequences, quantitative kinetic data, and detailed experimental protocols for studying this interaction.

Mechanism of Competitive Inhibition

The inhibitory action of malonate on succinate dehydrogenase is a textbook example of competitive inhibition. The underlying principle is the structural analogy between the inhibitor (malonate) and the natural substrate (succinate).

-

Structural Similarity : Succinate is a four-carbon dicarboxylic acid. Malonate is a closely related three-carbon dicarboxylic acid. This structural mimicry allows malonate to fit into the substrate-binding site of the SDH enzyme.[1]

-

Active Site Binding : Malonate competes directly with succinate for binding to the catalytic site on the SDHA subunit of the SDH complex.[2] The enzyme cannot act upon the bound malonate because it lacks the -CH₂-CH₂- group that is dehydrogenated in succinate to form the double bond of fumarate.[3]

-

Reversibility : The binding of malonate to the active site is a reversible process. Consequently, the inhibition can be overcome by increasing the concentration of the substrate, succinate.[4] An excess of succinate will outcompete malonate for binding to the enzyme's active site, allowing the reaction to proceed.

References

- 1. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved Enzyme Inhibitiion Malonate increases the kM of | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Hydrogen Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen malonate, the monosodium salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis and emerging relevance in biomedical research. Its unique chemical structure, possessing both a carboxylate and a carboxylic acid group, imparts specific physical and chemical properties that are crucial for its utility as a reagent and its biological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sodium hydrogen malonate, detailed experimental protocols for their determination, and an exploration of its biological significance, particularly its role as a competitive inhibitor of succinate dehydrogenase.

Physical Properties

The physical properties of sodium hydrogen malonate are summarized in the table below. It is important to distinguish this compound from disodium malonate and malonic acid, as their properties differ significantly.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NaO₄ | [1] |

| Molecular Weight | 126.04 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | Decomposes upon heating. Data for the related malonic acid is 135-137 °C (decomposes).[2][3] | [2][3] |

| Boiling Point | Decomposes upon heating. | [2][3] |

| Solubility | Soluble in water. A study on the solubility of sodium hydrogen malonate in water has been conducted, indicating it forms a monohydrate.[4] | [4] |

| pKa (of Malonic Acid) | pKa₁ = 2.83, pKa₂ = 5.69 | [2][5][6][7] |

| Crystal Structure | Monoclinic, space group P2₁/c.[1][8] | [1][8] |

Experimental Protocols for Physical Property Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry sodium hydrogen malonate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For sodium hydrogen malonate, the temperature at which decomposition (e.g., discoloration, gas evolution) begins should be noted.

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature to produce a saturated solution.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of sodium hydrogen malonate is added to a known volume of the solvent (e.g., deionized water) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of sodium hydrogen malonate in the clear, saturated solution is determined using a suitable analytical method, such as titration with a standardized base or a spectroscopic method.

Principle: The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. The pKa is the negative base-10 logarithm of the Ka. For a diprotic acid like malonic acid, there are two pKa values. The pKa of the remaining carboxylic acid group in sodium hydrogen malonate corresponds to the pKa₂ of malonic acid.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of sodium hydrogen malonate is dissolved in deionized water.

-

Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Chemical Properties

Sodium hydrogen malonate exhibits reactivity characteristic of both a carboxylate salt and a carboxylic acid.

Synthesis

Sodium hydrogen malonate can be synthesized by the partial neutralization of malonic acid with one equivalent of sodium hydroxide.

Reaction Scheme:

HOOC-CH₂-COOH + NaOH → Na⁺⁻OOC-CH₂-COOH + H₂O

A detailed experimental workflow for a typical laboratory synthesis is provided below.

Caption: Workflow for the synthesis of sodium hydrogen malonate.

Chemical Reactions

Upon heating, sodium hydrogen malonate, like other malonic acid derivatives, undergoes decarboxylation to yield sodium acetate and carbon dioxide.

Reaction Scheme:

Na⁺⁻OOC-CH₂-COOH → Na⁺⁻OOC-CH₃ + CO₂

The carboxylic acid group of sodium hydrogen malonate can be esterified under acidic conditions with an alcohol.

Reaction Scheme:

Na⁺⁻OOC-CH₂-COOH + R-OH (H⁺ catalyst) ⇌ Na⁺⁻OOC-CH₂-COOR + H₂O

The malonate moiety is a key component in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. While diethyl malonate is more commonly used, the principle involves the deprotonation of the α-carbon followed by alkylation.

A generalized workflow for the malonic ester synthesis is depicted below.

Caption: Generalized workflow of the malonic ester synthesis.

Biological Activity and Signaling Pathways

Malonate, the conjugate base of malonic acid, is a well-known competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[9][10] This inhibition has significant implications for cellular metabolism and has been explored as a therapeutic strategy in various contexts, including heart regeneration.[4][11][12][13][14]

Inhibition of Succinate Dehydrogenase

Mechanism: Malonate is structurally similar to succinate, the natural substrate of SDH. It binds to the active site of the enzyme but cannot be dehydrogenated, thus blocking the conversion of succinate to fumarate in the Krebs cycle.[9][10]

Signaling Pathway in Cardiomyocyte Proliferation

Recent studies have shown that inhibition of SDH by malonate can promote adult cardiomyocyte proliferation and heart regeneration.[4][11][12][13][14] This is thought to occur through a metabolic shift away from oxidative phosphorylation towards glycolysis, a state that is more permissive for cell division.

The proposed signaling pathway is illustrated below.

Caption: Signaling pathway of malonate-induced cardiomyocyte proliferation.

Conclusion

Sodium hydrogen malonate is a compound with well-defined physical and chemical properties that make it a valuable tool in organic synthesis. Its biological activity as a competitive inhibitor of succinate dehydrogenase opens up new avenues for research in metabolic regulation and regenerative medicine. This guide provides a foundational understanding of these properties for researchers and professionals in the chemical and biomedical sciences. Further investigation into the specific applications of sodium hydrogen malonate in drug development is warranted, particularly in the context of its ability to modulate cellular metabolism.

References

- 1. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic acid | 141-82-2 [chemicalbook.com]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. Malonate Promotes Adult Cardiomyocyte Proliferation and Heart Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. Crystal structure of sodium hydrogen malonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Malonate Promotes Adult Cardiomyocyte Proliferation and Heart Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lowtoxinforum.com [lowtoxinforum.com]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

Monosodium Malonate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of monosodium malonate, a key reagent in various biochemical and pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical properties, experimental protocols, and its role in metabolic pathways.

Core Chemical and Physical Properties

This compound, the monosodium salt of malonic acid, is a fundamental building block in organic synthesis and a competitive inhibitor of succinate dehydrogenase. A clear understanding of its properties is crucial for its effective application in research.

| Property | Value | Source |

| CAS Number | 2922-55-6 | [1][2][3][4] |

| Molecular Weight | 126.04 g/mol | [1][2][5] |

| Molecular Formula | C₃H₃NaO₄ | [2] |

| InChI Key | LXWZLYDXYCQRJT-UHFFFAOYSA-M | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines for the synthesis of this compound and its application as an enzyme inhibitor.

Synthesis of this compound

Objective: To synthesize this compound from malonic acid and sodium hydroxide.

Materials:

-

Malonic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve a known molar equivalent of malonic acid in a minimal amount of deionized water with continuous stirring.

-

Titration: Slowly add a solution of one molar equivalent of sodium hydroxide dropwise to the malonic acid solution. Monitor the pH of the mixture continuously. The target pH should be approximately 4.5, indicating the formation of the monosodium salt.

-

Crystallization: Once the target pH is reached, transfer the solution to a crystallization dish. Add a sufficient volume of ethanol to precipitate the this compound. The solubility of this compound is lower in ethanol than in water, facilitating its crystallization.

-

Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the crystals in a desiccator under vacuum to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Enzyme Inhibition Assay: Succinate Dehydrogenase

Objective: To demonstrate the inhibitory effect of this compound on succinate dehydrogenase activity.

Materials:

-

Mitochondrial extract (as a source of succinate dehydrogenase)

-

Succinate (substrate)

-

This compound (inhibitor)

-

2,6-Dichlorophenolindophenol (DCPIP) or other suitable electron acceptor

-

Spectrophotometer

-

Phosphate buffer (pH 7.4)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of succinate, this compound, and DCPIP in phosphate buffer.

-

Assay Setup: In a series of cuvettes, prepare reaction mixtures containing the mitochondrial extract and varying concentrations of this compound. Include a control cuvette with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding succinate to each cuvette. The reduction of DCPIP, which is accompanied by a color change, can be monitored spectrophotometrically at 600 nm.

-

Data Acquisition: Record the change in absorbance over time for each reaction mixture. The rate of the reaction is proportional to the slope of the initial linear portion of the absorbance versus time plot.

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. This will allow for the determination of the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) and provide insights into the kinetics of inhibition.

Visualizing the Role of this compound

Diagrams are powerful tools for understanding complex biological and experimental processes. The following visualizations illustrate the metabolic context of this compound's action and a typical experimental workflow.

Caption: Competitive inhibition of succinate dehydrogenase by this compound.

Caption: Workflow for a succinate dehydrogenase inhibition assay.

References

Monosodium Malonate: A Technical Safety Review for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth review of the available safety data for monosodium malonate and its related salts. Due to a notable lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS No. 2922-55-6), this document compiles and critically assesses information from various sources for related compounds, including disodium malonate and other sodium malonate salts. This guide highlights the existing data, discrepancies in hazard classifications, and outlines standard experimental protocols for toxicological assessment.

Comparative Analysis of Hazard Classifications

A review of safety data sheets for various sodium malonate salts reveals significant inconsistencies in their GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. While some suppliers classify their products as non-hazardous, others indicate specific health risks. These discrepancies may arise from impurities, the physical form of the substance (e.g., anhydrous vs. monohydrate), or the nature of the product (e.g., pure substance vs. a solution).

The following table summarizes the GHS hazard statements found for different sodium malonate products. It is crucial to consult the specific SDS for the product in use.

| Product Description | GHS Hazard Statement(s) | Source |

| 3.4 M Sodium malonate pH 7.0 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Hampton Research[1] |

| Sodium Malonate | Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2; H302, H332, H315, H319 | TMMedia[2] |

| Sodium malonate dibasic | Not considered a hazardous substance | Santa Cruz Biotechnology[3] |

| Disodium malonate | Not classified | Loba Chemie[4][5] |

| Sodium malonate dibasic monohydrate | Not a hazardous substance or mixture | Sigma-Aldrich |

Toxicological Data

| Substance | Test Type | Route of Administration | Species | Value | Source |

| Disodium malonate | LD50 | Intraperitoneal | Mouse | 1,550 mg/kg | Haz-Map, RTECS[6][7] |

Experimental Protocols for Toxicological Assessment

For substances with limited toxicological data like this compound, standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed to determine their potential hazards. The following are summaries of key experimental protocols relevant to the hazards identified for some forms of sodium malonate.

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

These guidelines are used to determine the amount of a substance that causes adverse effects when administered orally in a single dose.[3]

-

Principle: A test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for a defined period for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Typically, young adult rats of a single sex (usually females) are used.[8]

-

Dosing: The substance is administered in a single dose via gavage.[8] Dosing can be done in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Endpoint: The test allows for the determination of the LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) or the classification of the substance into a GHS toxicity category.[3]

-

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline assesses the potential of a substance to cause reversible or irreversible skin damage.[9]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The site is observed for signs of erythema (redness) and edema (swelling).

-

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[9]

-

Application: Approximately 0.5 g of the solid substance is applied to a small patch of shaved skin and held in place with a porous gauze dressing for a 4-hour exposure period.[9]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[9]

-

Endpoint: The severity and reversibility of the skin reactions are scored to classify the substance's irritation potential.[9]

-

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[10][11]

-

Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[2]

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The observation period can be extended up to 21 days to assess the reversibility of effects.[4]

-

Endpoint: The scores for corneal, iris, and conjunctival effects are used to classify the substance's potential for eye irritation or serious eye damage.[11] The use of analgesics and anesthetics is recommended to minimize animal distress.[10]

-

Logical Structure of a Safety Data Sheet (SDS)

The following diagram illustrates the logical flow and key sections of a standard Safety Data Sheet, providing a framework for understanding the comprehensive safety information that should be available for a chemical substance.

Caption: Logical flow of information in a Safety Data Sheet (SDS).

Conclusion and Recommendations

The available safety data for this compound is incomplete, and the information for related sodium malonate salts is conflicting. Researchers, scientists, and drug development professionals should exercise caution and:

-

Always consult the specific SDS provided by the supplier for the exact material being used.

-

Assume the most stringent hazard classification when data is conflicting or unavailable, implementing appropriate personal protective equipment (gloves, eye protection) and engineering controls (e.g., use in a well-ventilated area or fume hood).

-

Consider conducting toxicological testing based on OECD guidelines if this compound is a critical component in a formulation intended for further development, to ensure a comprehensive understanding of its safety profile.

This guide serves as a summary of the currently available information and should be used in conjunction with professional judgment and a thorough risk assessment for any experimental work involving this compound.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Disodium malonate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. umwelt-online.de [umwelt-online.de]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

Monosodium Malonate: A Technical Guide to Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monosodium malonate serves as a key intermediate and building block in various chemical syntheses. Its utility in drug development often hinges on its solubility and stability in different solvent systems, which directly impact formulation strategies, bioavailability, and shelf-life. This guide aims to consolidate the current knowledge on these critical physicochemical properties.

Solubility of this compound

The solubility of a salt is governed by the equilibrium between the lattice energy of the solid and the solvation energy of its constituent ions in the solvent. For this compound, an ionic compound, solubility is highly dependent on the polarity of the solvent.

Aqueous Solubility

This compound is expected to be soluble in water. The solubility of sodium dicarboxylate salts in water has been studied, and for the related compound, disodium malonate, a solubility of 148 g/L at 20°C has been reported.[1] A study on various sodium dicarboxylate salts, including sodium malonate, determined their solubility in water across a temperature range of 278.15 K to 358.15 K.[2] The molar enthalpy of solution for sodium malonate at 298.15 K was also derived.[2]

Table 1: Aqueous Solubility of Related Sodium Dicarboxylate Salts

| Compound | Temperature (°C) | Solubility (mol/kg) | Reference |

| Sodium Malonate | 5 | ~3.6 | [3] |

| Sodium Malonate | 25 | ~4.0 | [2][3] |

| Sodium Malonate | 45 | ~4.5 | [3] |

| Sodium Malonate | 65 | ~5.1 | [3] |

| Sodium Malonate | 85 | ~5.8 | [3] |

| Disodium Malonate | 20 | 148 g/L | [1] |

Note: The data for "Sodium Malonate" likely refers to the disodium salt, as this is the more common form for such studies. Further experimental verification for this compound is recommended.

Solubility in Organic Solvents

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on general principles of solubility for ionic compounds, the following trends can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to have some solubility in polar protic solvents, although likely less than in water. Carboxylate anions are generally less soluble in ethanol than their protonated forms.[4] Malonic acid itself shows higher solubility in methanol than in ethanol or water.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate solubility is anticipated in these solvents due to their ability to solvate cations effectively.

-

Nonpolar Solvents (e.g., Toluene, Hexane): this compound is expected to be sparingly soluble to insoluble in nonpolar solvents.

Table 2: Anticipated Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Anticipated Solubility |

| Water | Polar Protic | High |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate |

| Acetone | Polar Aprotic | Low |

| Acetonitrile | Polar Aprotic | Low |

| Dichloromethane | Nonpolar | Insoluble |

| Toluene | Nonpolar | Insoluble |

| Hexane | Nonpolar | Insoluble |

Note: This table represents expected trends. Experimental determination is necessary for quantitative data.

Stability of this compound

The stability of this compound is a critical factor for its storage and handling. The primary degradation pathway for the malonate monoanion is decarboxylation.

Degradation Pathways

The malonate monoanion can undergo thermal decarboxylation to yield the acetate ion and carbon dioxide.[6] This reaction is a significant transformation that can be influenced by temperature and the surrounding chemical environment.

References

- 1. The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. This compound|Propanedioic Acid monosodium salt [benchchem.com]

- 6. medcraveonline.com [medcraveonline.com]

monosodium malonate vs. disodium malonate properties

An In-depth Technical Guide: Monosodium Malonate vs. Disodium Malonate

Executive Summary

Malonic acid and its salts, primarily this compound and disodium malonate, are fundamental tools in biochemical research and organic synthesis. While structurally similar, their distinct properties, arising from the degree of neutralization, dictate their specific applications. This guide provides a comprehensive comparison of their chemical and physical properties, details on their synthesis, and explores their most prominent biological role as inhibitors of succinate dehydrogenase. Detailed experimental protocols and visual diagrams are provided to support researchers, scientists, and drug development professionals in their practical applications.

Comparative Physicochemical Properties

The fundamental difference between monosodium and disodium malonate lies in the number of sodium ions replacing the acidic protons of malonic acid. This directly influences their molecular weight, solubility, and behavior in solution. The properties of the parent malonic acid are included for context, as its pKa values are critical to understanding the pH-dependent behavior of its salts.[1][2]

| Property | This compound | Disodium Malonate | Malonic Acid (Parent) |

| IUPAC Name | sodium;3-hydroxy-3-oxopropanoate[3][4] | disodium;propanedioate[5][6] | Propanedioic acid[1][2] |

| Synonyms | Sodium hydrogen malonate[7] | Sodium malonate[6][8] | Carboxyacetic acid[9] |

| CAS Number | 2922-55-6[3][4][10] | 141-95-7[5][6][11][12] | 141-82-2[1][2] |

| Molecular Formula | C₃H₃NaO₄[3][4][13][14] | C₃H₂Na₂O₄[5][6][11][12] | C₃H₄O₄[1][2] |

| Molecular Weight | 126.04 g/mol [3][4][13][14] | 148.02 g/mol [6][8][11][15] | 104.06 g/mol [2] |

| Appearance | White crystalline powder[2] | White crystalline solid/powder[5][6][11][16][17] | White crystals[1][2] |

| pKa₁ (Parent Acid) | 2.83 - 2.85[1][18][19][20] | 2.83 - 2.85[1][18][19][20] | 2.83 - 2.85[1][18][19][20] |

| pKa₂ (Parent Acid) | 5.69 - 5.7[1][2][18][19] | 5.69 - 5.7[1][2][18][19] | 5.69 - 5.7[1][2][18][19] |

| Water Solubility | Solubility is pH-dependent[3] | Highly soluble[5]. 148 g/L at 20°C[8]. | 763 mg/mL at 25°C[9] |

| Organic Solvent | - | Low solubility in nonpolar organic solvents[5] | Soluble in oxygenated solvents[1] |

Synthesis and Preparation

The synthesis of monosodium and disodium malonate is a straightforward acid-base neutralization reaction. The stoichiometry of the base (sodium hydroxide) relative to malonic acid determines the final product.

General Experimental Protocol: Neutralization of Malonic Acid

-

Dissolution : Dissolve a known molar quantity of malonic acid in deionized water. Gentle heating may be applied to facilitate dissolution.

-

Titration :

-

For this compound : Slowly add one molar equivalent of a standardized sodium hydroxide (NaOH) solution to the malonic acid solution while stirring continuously. Monitor the pH of the solution.

-

For Disodium Malonate : Slowly add two molar equivalents of a standardized NaOH solution to the malonic acid solution.[12]

-

-

Crystallization : Reduce the volume of the resulting solution by evaporation under reduced pressure to induce crystallization.

-

Isolation and Drying : Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol or another suitable organic solvent to remove impurities, and dry the final product in a vacuum oven.

Note: The synthesis of malonic acid itself can be achieved from chloroacetic acid, which is neutralized, cyanated to form sodium cyanoacetate, and then hydrolyzed to yield sodium malonate.[1][21][22]

Biological Role: Competitive Inhibition of Succinate Dehydrogenase

The most significant role of the malonate anion in biochemistry is its function as a classic competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3]

Mechanism of Action

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the Krebs cycle. Malonate is structurally very similar to the natural substrate, succinate.[23][24] This structural analogy allows malonate to bind to the active site of the SDH enzyme.[25][26] However, because malonate lacks the -CH₂-CH₂- group of succinate, the enzyme cannot catalyze its dehydrogenation.[24] This binding event is reversible and competitive; malonate effectively "competes" with succinate for access to the enzyme's active site, thereby reducing the rate of fumarate production and inhibiting both the Krebs cycle and the electron transport chain.[24][25][26] This inhibition can be overcome by increasing the concentration of the substrate, succinate.[27][28]

Signaling Pathway Diagram

Caption: Competitive inhibition of Succinate Dehydrogenase (Complex II) by Malonate.

Experimental Protocols

The inhibitory effect of malonate on SDH activity can be demonstrated and quantified in a laboratory setting. The following protocol is a representative method.

Protocol: In Vitro Assay of SDH Inhibition

This experiment measures SDH activity by observing the reduction of an artificial electron acceptor, methylene blue. When SDH is active, it oxidizes succinate to fumarate, and the electrons are transferred to FAD, then to methylene blue, changing it from blue to colorless.[27]

Materials:

-

Tissue homogenate rich in mitochondria (e.g., pig or beef heart)[27]

-

0.1 M Phosphate buffer (pH 7.4)

-

1.5 g/L Sodium Succinate solution[27]

-

1.0 g/L Sodium Malonate solution[27]

-

0.02% Methylene Blue solution[27]

-

Liquid paraffin

-

Test tubes, pipettes, water bath

Methodology:

-

Preparation : Label four test tubes as follows:

-

Tube 1: Control (Enzyme + Substrate)

-

Tube 2: Inhibition (Enzyme + Substrate + Inhibitor)

-

Tube 3: No Enzyme Control (Substrate + Inhibitor)

-

Tube 4: No Substrate Control (Enzyme + Inhibitor)

-

-

Reagent Addition : Add the reagents to the test tubes according to the volumes specified in the table below. Add the methylene blue solution last.

| Reagent | Tube 1 (Control) | Tube 2 (Inhibition) | Tube 3 (No Enzyme) | Tube 4 (No Substrate) |

| Heart Homogenate | 1.0 mL | 1.0 mL | 0 mL | 1.0 mL |

| Sodium Succinate | 1.0 mL | 1.0 mL | 1.0 mL | 0 mL |

| Sodium Malonate | 0 mL | 1.0 mL | 1.0 mL | 1.0 mL |

| Phosphate Buffer | 2.0 mL | 1.0 mL | 2.0 mL | 2.0 mL |

| Methylene Blue | 0.5 mL | 0.5 mL | 0.5 mL | 0.5 mL |

-

Incubation : Immediately after adding methylene blue, mix each tube gently. Carefully overlay the contents of each tube with approximately 1 cm of liquid paraffin to create an anaerobic environment. Do not shake after adding the paraffin. Place all tubes in a 37°C water bath.

-

Observation and Analysis : Observe the tubes over a period of 15-30 minutes. Record the time taken for the blue color of the methylene blue to disappear.

-

Expected Result : Tube 1 should decolorize the fastest, indicating robust SDH activity. Tube 2 should decolorize much slower or not at all, demonstrating inhibition by malonate. Tubes 3 and 4 should retain their blue color, showing that both the enzyme and the substrate are necessary for the reaction to occur.

-

Experimental Workflow Diagramdot

digraph "SDH_Experiment_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

// Start node start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];

// Process nodes prep [label="Prepare Reagents:\n- Heart Homogenate\n- Succinate Solution\n- Malonate Solution\n- Methylene Blue"]; labeling [label="Label 4 Test Tubes:\n1. Control\n2. Inhibition\n3. No Enzyme\n4. No Substrate"]; addition [label="Add Reagents to Tubes\nAccording to Protocol"]; mix_overlay [label="Mix Gently &\nOverlay with Liquid Paraffin"]; incubation [label="Incubate all tubes\nat 37°C"]; observation [label="Observe and Record\nTime for Decolorization"];

// Decision/End node end [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"]; analysis [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", aspect=1, label="Analyze\nResults"];

// Workflow sequence start -> prep -> labeling -> addition -> mix_overlay -> incubation -> observation -> analysis -> end; }

References

- 1. Malonic acid | 141-82-2 [chemicalbook.com]

- 2. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Propanedioic Acid monosodium salt [benchchem.com]

- 4. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]

- 9. ymdb.ca [ymdb.ca]

- 10. This compound [drugfuture.com]

- 11. Disodium Malonate | CymitQuimica [cymitquimica.com]

- 12. Disodium malonate - Wikipedia [en.wikipedia.org]

- 13. GSRS [precision.fda.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. 141-95-7 CAS | SODIUM MALONATE | Laboratory Chemicals | Article No. 05932 [lobachemie.com]

- 17. Disodium malonate - Hazardous Agents | Haz-Map [haz-map.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. atamankimya.com [atamankimya.com]

- 20. Reddit - The heart of the internet [reddit.com]

- 21. CN100516016C - The preparation method of malonate - Google Patents [patents.google.com]

- 22. chembk.com [chembk.com]

- 23. inhibition of succinate dehydrogenase by malonate is an example of [allen.in]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. homework.study.com [homework.study.com]

- 26. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 27. studylib.net [studylib.net]

- 28. Succinate Dehydrogenase Lab Report - 2037 Words | Bartleby [bartleby.com]

The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to Malonic Ester Synthesis

For researchers, scientists, and drug development professionals, the malonic ester synthesis remains a pivotal and versatile method for the precise elaboration of carbon skeletons. This guide provides an in-depth exploration of the core principles, detailed experimental protocols, and applications of this fundamental reaction in organic synthesis and medicinal chemistry.

The malonic ester synthesis is a robust and highly adaptable method for the preparation of substituted carboxylic acids.[1] At its core, the synthesis transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[2][3] The process leverages the unique acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, which serves as a synthetic equivalent of a ⁻CH₂COOH synthon.[1] Its predictability and the use of relatively weak alkoxide bases make it an invaluable tool for carbon-carbon bond formation.[1][4]

Core Principles and Reaction Mechanism

The malonic ester synthesis proceeds through a well-defined, multi-step mechanism that can often be carried out sequentially in the same reaction vessel.[1][2] The sequence involves four key transformations: enolate formation, alkylation, hydrolysis, and decarboxylation.[1][3]

-

Enolate Formation: The process commences with the deprotonation of the malonic ester at the α-carbon. The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the inductive effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate.[1][5] A moderately strong base, such as sodium ethoxide, is typically used for this purpose.[1][2] To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester.[6][7]

-

Alkylation: The resonance-stabilized enolate is a potent nucleophile and readily attacks an electrophilic alkyl halide in a classic SN2 reaction.[5][8] This step forms a new carbon-carbon bond, yielding an alkyl-substituted malonic ester.[5] The choice of the alkylating agent is critical and is generally limited to methyl, primary, allylic, and benzylic halides to avoid competing elimination reactions.[7]

-

Hydrolysis (Saponification): The ester groups of the substituted malonic ester are then hydrolyzed to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.[3]

-

Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final substituted carboxylic acid.[5][6]

Below is a diagram illustrating the overall reaction pathway.

Caption: Overall reaction pathway for the malonic ester synthesis.

Experimental Protocols

Synthesis of Pentanoic Acid

This protocol outlines the synthesis of pentanoic acid from diethyl malonate and 1-bromopropane.

1. Enolate Formation and Alkylation:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate dropwise.

-

Following the addition of diethyl malonate, add 1-bromopropane dropwise. The reaction is exothermic and may begin to reflux. Maintain a gentle reflux for 2-3 hours after the addition is complete.

2. Work-up and Isolation of the Alkylated Ester:

-

After cooling to room temperature, pour the reaction mixture into water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.

3. Hydrolysis and Decarboxylation:

-

Place the crude diethyl propylmalonate in a round-bottom flask and add a solution of sodium hydroxide in water.

-

Reflux the mixture for approximately 4 hours until the ester layer disappears.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.

-

Heat the acidified mixture to reflux to induce decarboxylation, which is evidenced by the evolution of carbon dioxide. Continue heating until gas evolution ceases.

-

Cool the mixture, separate the organic layer containing the pentanoic acid, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The final product can be purified by distillation.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (approx.) | Volume/Mass | Yield (%) |

| Diethyl Malonate | 160.17 | 0.5 | 80 g | - |

| Sodium Ethoxide | 68.05 | 0.5 | From 11.5 g Na in 250 mL EtOH | - |

| 1-Bromopropane | 123.00 | 0.5 | 61.5 g | - |

| Pentanoic Acid | 102.13 | - | - | 70-80 |

Intramolecular Cyclization: Synthesis of Cyclobutanecarboxylic Acid

The Perkin alicyclic synthesis, an intramolecular variation of the malonic ester synthesis, is effective for preparing cyclic compounds.[6]

1. Alkylation with a Dihaloalkane:

-

React one molar equivalent of sodiomalonic ester (prepared as described previously) with one molar equivalent of 1,3-dibromopropane. This yields a haloalkylmalonic ester.

2. Intramolecular Cyclization:

-

Treat the resulting γ-bromopropylmalonic ester with sodium ethoxide to induce an internal SN2 reaction, forming the cyclobutane ring.

3. Hydrolysis and Decarboxylation:

-

Hydrolyze the resulting diethyl 1,1-cyclobutanedicarboxylate with aqueous base, followed by acidification.

-

Heat the resulting 1,1-cyclobutanedicarboxylic acid to approximately 160-170°C to effect decarboxylation, yielding cyclobutanecarboxylic acid.[9]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (approx.) | Volume/Mass | Yield (%) |

| Diethyl Malonate | 160.17 | 1.0 | 160 g | - |

| 1,3-Dibromopropane | 201.86 | 1.0 | 202 g | - |

| Cyclobutanecarboxylic Acid | 100.12 | - | - | 60-65 |

Applications in Drug Development

The malonic ester synthesis is a cornerstone in the synthesis of various pharmaceuticals, most notably barbiturates.[6]

Synthesis of Barbiturates

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[2] Their synthesis typically involves the condensation of a substituted diethyl malonate with urea.[2]

Protocol for Barbituric Acid Synthesis:

-

In a round-bottom flask, dissolve sodium metal in absolute ethanol to form sodium ethoxide.

-

Add diethyl malonate to this solution.

-

In a separate beaker, dissolve dry urea in hot absolute ethanol.

-

Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.

-

Heat the mixture to reflux at approximately 110°C for 7 hours, during which a white solid should precipitate.[8]

-

After the reaction, add hot water to dissolve the solid, and then acidify with concentrated hydrochloric acid to precipitate the barbituric acid.[8][10]

-

Cool the solution to induce crystallization, collect the product by vacuum filtration, wash with cold water, and dry.[8][10]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |

| Sodium | 22.99 | 11.5 | 0.5 | - |

| Diethyl Malonate | 160.17 | 80 | 0.5 | - |

| Urea | 60.06 | 30 | 0.5 | - |

| Barbituric Acid | 128.09 | - | - | 72-78[10] |

The synthesis of substituted barbiturates, such as phenobarbital, follows a similar pathway but starts with a disubstituted malonic ester. The requisite diethyl phenylmalonate is first prepared and then ethylated before condensation with urea.[2]

Role in the Synthesis of Other Pharmaceuticals

While not always as direct as in the case of barbiturates, the principles of malonic ester synthesis are applied in the creation of intermediates for more complex drug molecules. For instance, derivatives of malonic ester are used in the synthesis of certain quinolone antibiotics. The respective levofloxacin pyrazolidine-3,5-dione can be prepared by refluxing a hydrazide derivative with diethyl malonate in the presence of sodium ethoxide.[11]

Variations and Scope

A significant advantage of the malonic ester synthesis is the potential for dialkylation.[6] If two different alkyl groups are desired, the deprotonation and alkylation steps can be repeated sequentially with different alkyl halides before the final hydrolysis and decarboxylation, allowing for the synthesis of α,α-disubstituted acetic acids.[7]

Caption: Logical workflow for the synthesis of a dialkylated carboxylic acid.

However, a major drawback of the malonic ester synthesis is that the alkylation stage can also produce dialkylated structures as byproducts when only mono-alkylation is desired.[6] This can make product separation difficult and lower the yield. Using an excess of the malonic ester can help to minimize this side reaction.[4]

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. benchchem.com [benchchem.com]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Monosodium Malonate in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The resulting products are crucial intermediates in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and natural products.[3] While malonic acid and its dialkyl esters are the most commonly utilized active methylene compounds in this reaction, the use of malonic acid salts, such as monosodium malonate, presents an intriguing alternative.

These application notes provide a comprehensive overview of the Knoevenagel condensation with a focus on the potential application of this compound. Due to a scarcity of specific literature on this compound in this context, this document extrapolates from the well-established use of malonic acid and its other derivatives. The provided protocols and data are based on analogous reactions and are intended to serve as a foundational guide for researchers exploring the utility of this compound.

Theoretical Application of this compound

This compound, the monosodium salt of malonic acid, possesses a pre-deprotonated carboxylic acid group, which can influence its reactivity and solubility. In the context of the Knoevenagel condensation, particularly the Doebner modification, malonic acid is often used with a base like pyridine.[1][4] The base deprotonates the malonic acid to form a reactive enolate. By using this compound, the initial deprotonation step is bypassed, which could potentially lead to milder reaction conditions.

The presence of the sodium cation and the remaining carboxylic acid group may also affect the reaction's kinetics and selectivity. The carboxylate group can act as an internal base or coordinate with catalysts, while the overall polarity of the molecule is increased compared to malonic acid or its esters.

Reaction Mechanism

The general mechanism of the Knoevenagel condensation involves three key steps:

-

Enolate Formation: A base abstracts a proton from the active methylene group of the malonate derivative to form a resonance-stabilized enolate ion.[3]

-

Nucleophilic Addition: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated and subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]

In the Doebner modification, which utilizes malonic acid or its mono-salt in the presence of pyridine, the condensation is often followed by decarboxylation to yield a cinnamic acid derivative.[1][5]

Figure 1. Generalized mechanism of the Doebner-Knoevenagel condensation.

Quantitative Data Summary

The following tables summarize representative data from Knoevenagel condensations using malonic acid and its derivatives with various aldehydes. This data can serve as a benchmark for designing experiments with this compound.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid (Doebner Modification)

| Entry | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Pyridine/Piperidine | 2 | 85 | [2] |

| 2 | 4-Chlorobenzaldehyde | Pyridine/Piperidine | 3 | 90 | [6] |

| 3 | 4-Nitrobenzaldehyde | Pyridine/Piperidine | 1.5 | 95 | [6] |

| 4 | 4-Methoxybenzaldehyde | Pyridine/Piperidine | 4 | 82 | [2] |

Table 2: Knoevenagel Condensation with Malonic Esters

| Entry | Aldehyde | Malonic Ester | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Diethyl malonate | Piperidine/Ethanol | 6 | 88 | [7] |

| 2 | Furfural | Diethyl malonate | Proline/Water | 5 | 92 | N/A |

| 3 | Cyclohexanecarboxaldehyde | Dimethyl malonate | L-proline/Ethanol | 18 | 94 | [7] |

| 4 | Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid/Ethanol | 7 | 85 | N/A |

Experimental Protocols

The following are generalized protocols for Knoevenagel condensation reactions that can be adapted for the use of this compound.

Protocol 1: General Procedure for the Doebner-Knoevenagel Condensation of an Aromatic Aldehyde with this compound (Hypothetical)

Materials:

-

Aromatic aldehyde (1.0 eq)

-

This compound (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalytic amount, e.g., 0.1 eq)

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde and this compound.

-

Add pyridine as the solvent, ensuring all solids are dissolved or well-suspended.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux (typically 80-115 °C, depending on the boiling point of pyridine and reactants) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into an ice-cold solution of hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

If no precipitate forms, extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Knoevenagel Condensation with a Malonic Ester (for Comparison)

Materials:

-

Aldehyde (1.0 eq)

-

Malonic ester (e.g., diethyl malonate) (1.1 eq)

-

Catalyst (e.g., piperidine, L-proline) (0.1 eq)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-